molecular formula C21H23N5O6S3 B6494976 N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-(morpholine-4-sulfonyl)benzamide CAS No. 356570-13-3

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-(morpholine-4-sulfonyl)benzamide

Cat. No. B6494976
CAS RN: 356570-13-3
M. Wt: 537.6 g/mol
InChI Key: MBJNXRPJVOKDDU-UHFFFAOYSA-N
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Description

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-(morpholine-4-sulfonyl)benzamide is a useful research compound. Its molecular formula is C21H23N5O6S3 and its molecular weight is 537.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-(morpholine-4-sulfonyl)benzamide is 537.08104699 g/mol and the complexity rating of the compound is 916. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-(morpholine-4-sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-(morpholine-4-sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

1,3,4-Thiadiazole derivatives, which include the compound , have been found to exhibit potent antimicrobial activity . They have been tested against various bacterial and fungal strains, and some compounds have shown promising results.

Antitumor Activity

Some 1,3,4-thiadiazole derivatives have been found to exhibit antitumor activity . They have been tested in vitro for their ability to inhibit the growth of various cancer cell lines.

Anticonvulsant Activity

1,3,4-Thiadiazole derivatives have also been studied for their anticonvulsant activity . Some compounds have shown good potency as anticonvulsant agents and have been found to be highly effective with less toxicity.

Anti-Inflammatory Activity

1,3,4-Thiadiazole derivatives have been found to exhibit anti-inflammatory activity . They have been used in the treatment of various inflammatory conditions.

Antioxidant Activity

Some 1,3,4-thiadiazole derivatives have been found to exhibit antioxidant activity . They have been tested for their ability to scavenge free radicals and protect cells from oxidative damage.

Inhibition of Copper Corrosion

2-Amino-5-ethyl-1,3,4-thiadiazole, a related compound, has been investigated for its ability to inhibit copper corrosion in an aerated 0.50M HCl solution . This suggests potential applications in materials science and engineering.

Mechanism of Action

properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O6S3/c1-2-19-23-24-21(33-19)25-34(28,29)17-9-5-16(6-10-17)22-20(27)15-3-7-18(8-4-15)35(30,31)26-11-13-32-14-12-26/h3-10H,2,11-14H2,1H3,(H,22,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJNXRPJVOKDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201117454
Record name N-[4-[[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]-4-(4-morpholinylsulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide

CAS RN

356570-13-3
Record name N-[4-[[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]-4-(4-morpholinylsulfonyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356570-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]-4-(4-morpholinylsulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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